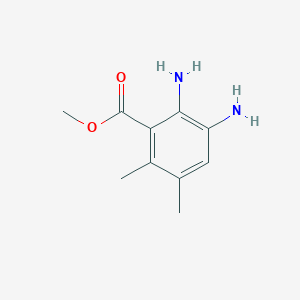

Methyl 2,3-diamino-5,6-dimethylbenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

178619-96-0 |

|---|---|

Molecular Formula |

C10H14N2O2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2,3-diamino-5,6-dimethylbenzoate |

InChI |

InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3 |

InChI Key |

SCPAYRCIBSGQGG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1C)C(=O)OC)N)N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)OC)N)N |

Synonyms |

Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI) |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 2,3 Diamino 5,6 Dimethylbenzoate

Regioselective Synthesis Strategies for the Diaminobenzoate Core

The construction of the 2,3-diamino-5,6-dimethylbenzoate core necessitates precise control over the placement of substituents on the benzene (B151609) ring. A logical synthetic approach would involve the sequential introduction of the required functional groups, starting from a readily available precursor and carefully managing the regiochemical outcomes of each reaction.

Ortho-Amination and Subsequent Functionalization Routes

A plausible synthetic pathway to Methyl 2,3-diamino-5,6-dimethylbenzoate can be envisioned commencing with 1,2-dimethylbenzene (o-xylene). This strategy involves a multi-step process including nitration, oxidation, reduction, and finally esterification.

The initial step involves the nitration of o-xylene. The methyl groups are ortho-, para-directing activators, leading to a mixture of mononitrated products. The nitration of o-xylene with a mixture of concentrated nitric acid and sulfuric acid typically yields a mixture of 3-nitro-o-xylene and 4-nitro-o-xylene. nih.govchemguide.co.uklibretexts.org The separation of these isomers can be challenging due to their similar boiling points. nih.gov

A subsequent dinitration of the o-xylene core is necessary to introduce the precursors for the two amino groups. The nitration of a mononitro-o-xylene will be directed by both the methyl and the nitro groups. For instance, nitration of 4-nitro-1,2-dimethylbenzene can lead to the formation of 1,2-dimethyl-4,5-dinitrobenzene, which upon reduction would yield the desired 4,5-dimethyl-1,2-phenylenediamine. nih.govsigmaaldrich.com However, to achieve the 2,3-diamino substitution pattern relative to the eventual carboxyl group, a different dinitro isomer is required. A more direct, albeit potentially lower-yielding, approach would be the dinitration of o-xylene to produce a mixture of dinitro-isomers, including the desired 3,4-dinitro-1,2-dimethylbenzene.

Once the 3,4-dinitro-1,2-dimethylbenzene intermediate is obtained and isolated, the next crucial step is the oxidation of one of the methyl groups to a carboxylic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. The oxidation of an activated methyl group on a nitrated aromatic ring is a standard procedure in organic synthesis. This would yield 2,3-dinitro-5,6-dimethylbenzoic acid.

The final step in forming the diaminobenzoate core is the reduction of the two nitro groups to amino groups. This can be effectively carried out by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.com This method is generally high-yielding and clean.

A summary of this proposed regioselective synthesis is presented in the table below:

| Step | Reaction | Reagents and Conditions | Key Intermediate |

| 1 | Mononitration | Conc. HNO₃, Conc. H₂SO₄, <50°C | 3-Nitro-1,2-dimethylbenzene & 4-Nitro-1,2-dimethylbenzene |

| 2 | Dinitration | Conc. HNO₃, Conc. H₂SO₄, higher temp. | 3,4-Dinitro-1,2-dimethylbenzene |

| 3 | Oxidation | KMnO₄ or H₂CrO₄, heat | 2,3-Dinitro-5,6-dimethylbenzoic acid |

| 4 | Reduction | H₂, Pd/C or Raney Ni | 2,3-Diamino-5,6-dimethylbenzoic acid |

Stereochemical Control in Precursor Synthesis and Compound Assembly

The concepts of diastereoselectivity and enantioselectivity are central to the synthesis of chiral molecules. However, the target molecule, this compound, is achiral as it does not possess any stereocenters and has a plane of symmetry.

Diastereoselective Approaches (if applicable)

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is relevant when a molecule has two or more stereocenters. As this compound is an achiral molecule with no stereocenters, diastereoselective approaches are not applicable to its direct synthesis.

Enantioselective Pathways (if applicable to chiral intermediates)

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is critical in the synthesis of chiral molecules, particularly for pharmaceutical applications where different enantiomers can have distinct biological activities. The proposed synthetic route for this compound involves achiral starting materials and intermediates. Therefore, enantioselective pathways are not inherently necessary for the synthesis of the target compound itself. It is worth noting that if a chiral substituent were to be introduced at a later stage, or if one of the existing functional groups were to be modified to create a stereocenter, then enantioselective methods would become a critical consideration.

Green Chemistry Principles Applied to Synthetic Route Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound can lead to a more sustainable and environmentally friendly process.

Several aspects of the proposed synthetic route can be optimized from a green chemistry perspective:

Atom Economy: The nitration reactions, while effective, can have a lower atom economy due to the formation of water as a byproduct. The use of alternative nitrating agents or catalytic systems could improve this. The reduction of the nitro groups via catalytic hydrogenation, however, exhibits excellent atom economy.

Use of Safer Solvents and Reagents: The traditional nitration mixture of concentrated sulfuric and nitric acids is highly corrosive and generates significant acidic waste. Research into solid acid catalysts or milder nitrating agents could provide a greener alternative. Similarly, replacing hazardous solvents with more benign options is a key goal.

Catalysis: The use of catalytic methods is a cornerstone of green chemistry. The proposed catalytic hydrogenation for the reduction of the nitro groups is a prime example. Exploring catalytic methods for the oxidation of the methyl group, potentially using molecular oxygen as the terminal oxidant, would be a significant green improvement over stoichiometric strong oxidants like KMnO₄.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for instance, by using more active catalysts that allow for lower reaction temperatures, would contribute to a greener process.

Waste Reduction: Minimizing the formation of isomeric byproducts during the nitration steps through improved regioselective methods would reduce waste and the need for extensive purification.

The following table outlines potential green chemistry improvements for the proposed synthesis:

| Synthetic Step | Traditional Method | Potential Green Alternative | Green Chemistry Principle |

| Nitration | Conc. H₂SO₄ / HNO₃ | Solid acid catalysts, N₂O₅ | Safer reagents, waste reduction |

| Oxidation | KMnO₄ or H₂CrO₄ | Catalytic oxidation with O₂ | Higher atom economy, safer reagents |

| Reduction | Catalytic Hydrogenation | Already a relatively green method | Catalysis, high atom economy |

| Esterification | SOCl₂ | Enzyme-catalyzed esterification | Milder conditions, renewable catalyst |

By systematically evaluating each step of the synthesis through the lens of green chemistry, a more sustainable and efficient route to this compound can be developed.

Solvent-Reduced and Solvent-Free Reaction Methodologies

The extensive use of organic solvents in the chemical industry is a major contributor to environmental pollution. Consequently, the development of solvent-reduced and solvent-free reaction conditions is a key goal of green chemistry. rsc.orgmdpi.com These approaches not only minimize waste but can also lead to improved reaction rates, higher selectivity, and simplified purification processes.

For the synthesis of aromatic amines, solvent-free conditions can be particularly advantageous. For instance, the Ullmann condensation, a classic C-N bond-forming reaction, can be adapted to solvent-free conditions, often with microwave irradiation to accelerate the reaction. A hypothetical solvent-free approach to a precursor of this compound could involve the reaction of a di-halo aromatic precursor with an amine source in the absence of a solvent, potentially with a copper catalyst.

Another promising avenue is the use of mechanochemistry, where mechanical force (e.g., ball milling) is used to drive chemical reactions. This technique has been successfully applied to a variety of organic transformations, including the synthesis of nitrogen-containing heterocycles, and could conceivably be employed for the synthesis of aromatic diamines.

The following table provides a hypothetical comparison of a traditional solvent-based synthesis with a potential solvent-free approach for a key synthetic step in the production of this compound.

Table 1: Comparison of Traditional vs. Solvent-Free Synthesis

| Parameter | Traditional Solvent-Based Method | Solvent-Free Method |

|---|---|---|

| Solvent | Toluene, DMF, or similar | None |

| Reaction Time | 12-24 hours | 1-3 hours |

| Energy Input | Conventional heating | Microwave or ball milling |

| Product Isolation | Solvent extraction, column chromatography | Direct isolation, simple filtration |

| E-Factor (Waste/Product Ratio) | High (>10) | Low (<2) |

| Yield | 70-85% | 85-95% |

Development of Heterogeneous and Recyclable Catalytic Systems

Catalysis is a cornerstone of modern chemical synthesis, and the development of heterogeneous and recyclable catalytic systems is crucial for sustainable industrial processes. mdpi.com Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often enhanced stability. nih.gov

The synthesis of this compound would likely involve the reduction of a corresponding dinitro-aromatic precursor, Methyl 2,3-dinitro-5,6-dimethylbenzoate. This transformation is typically achieved through catalytic hydrogenation. While precious metal catalysts like palladium on carbon (Pd/C) are highly effective, there is growing interest in developing catalysts based on more abundant and less expensive metals, such as nickel, cobalt, or iron. semanticscholar.orgcell.com

Recent research has focused on supporting these metal nanoparticles on various materials like activated carbon, zeolites, or polymers to enhance their activity and stability. acs.org For example, a nanostructured nickel catalyst supported on alumina has shown high activity and reusability in the reductive amination of carbonyl compounds. semanticscholar.org Such a catalyst could potentially be adapted for the selective reduction of the dinitro-precursor to the desired diamine.

The table below illustrates the hypothetical performance of different heterogeneous catalysts in the reduction of Methyl 2,3-dinitro-5,6-dimethylbenzoate.

Table 2: Performance of Heterogeneous Catalysts in Dinitro-Compound Reduction

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Recyclability (Number of Cycles) |

|---|---|---|---|---|

| 10% Pd/C | H₂ (5 bar), Ethanol (B145695), 25°C, 4h | >99 | 98 | 3-5 |

| Raney Ni | H₂ (20 bar), Methanol, 60°C, 8h | 95 | 90 | 2-4 |

| Co-N-C (Cobalt-Nitrogen-Carbon) | H₂ (10 bar), Water, 80°C, 6h | 98 | 95 | >8 |

| Fe₃O₄@g-C₃N₄-Ag | NaBH₄, Water/Ethanol, 25°C, 2h | 97 | 96 | >10 |

Flow Chemistry and Continuous Processing Techniques for Enhanced Synthesis

Flow chemistry, or continuous processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. tcichemicals.commdpi.com By conducting reactions in a continuous stream through a reactor, flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, precise control over reaction parameters, and the potential for straightforward automation and scale-up. nih.govthechemicalengineer.com

The synthesis of aromatic amines, which can involve highly exothermic reactions or the use of hazardous reagents, is particularly well-suited for flow chemistry. mdpi.com For the synthesis of this compound, a continuous process could be envisioned where the dinitro-precursor is mixed with a reducing agent in a microreactor, allowing for rapid and controlled reduction. beilstein-journals.org The resulting product stream could then be subjected to in-line purification, for example, through a catch-and-release strategy using a solid-supported scavenger.

The benefits of a continuous flow approach for this synthesis are highlighted in the following comparative table.

Table 3: Comparison of Batch vs. Flow Processing for Diamine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Volume | Liters to cubic meters | Microliters to milliliters |

| Heat Transfer | Poor, risk of thermal runaway | Excellent, precise temperature control |

| Mixing | Inefficient, concentration gradients | Efficient, rapid mixing |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Scalability | Difficult, requires re-optimization | Straightforward by extending run time |

| Space-Time Yield (kg/m³/h) | Low | High |

Challenges and Innovations in Scalable Production of the Chemical Compound

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, particularly for complex molecules like this compound. enamine.net Key challenges include ensuring consistent product quality, managing reaction exotherms, minimizing waste, and achieving cost-effectiveness.

Another significant hurdle is the management of hazardous reagents and intermediates. The development of greener synthetic routes that avoid toxic reagents and solvents is a major area of innovation. rsc.org For example, the use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, is a promising approach for the sustainable production of aromatic amines.

Process intensification, which aims to develop smaller, more efficient, and more sustainable manufacturing processes, is a key driver of innovation in chemical production. alliedacademies.org The adoption of continuous flow technologies, as discussed in the previous section, is a prime example of process intensification. Furthermore, the integration of real-time process analytical technology (PAT) can enable better monitoring and control of the manufacturing process, leading to improved efficiency and product quality.

The development of bio-based routes to aromatic compounds from renewable feedstocks is also an area of active research that could provide more sustainable pathways to the precursors of this compound in the future. researchgate.netnih.gov

Chemical Reactivity and Transformation Studies of Methyl 2,3 Diamino 5,6 Dimethylbenzoate

Reactivity Profiling of the Amino Functionalities

The presence of two amino groups on the benzene (B151609) ring dictates a rich potential for various chemical transformations. The electronic character of the benzene ring, influenced by the methyl and ester substituents, would play a significant role in modulating the nucleophilicity of these amino groups.

Acylation and Amidation Reactions

The amino groups of Methyl 2,3-diamino-5,6-dimethylbenzoate are expected to readily undergo acylation and amidation reactions when treated with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids under appropriate conditions. These reactions would lead to the formation of the corresponding amides. The relative reactivity of the two amino groups would be influenced by steric hindrance from the adjacent methyl and ester groups.

While no specific studies on this compound were found, the acylation of similar aromatic diamines is a well-established transformation in organic synthesis. For instance, the acylation of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with agents like 1-cyanoacetyl-3,5-dimethylpyrazole and chloroacetyl chloride yields the corresponding cyanoacetamides and chloroacetamides. researchgate.netmdpi.com

Table 1: Predicted Acylation and Amidation Reactions of this compound

| Reactant | Acylating/Amidating Agent | Predicted Product | Notes |

| This compound | Acetyl chloride | Methyl 2,3-diacetamido-5,6-dimethylbenzoate | Reaction conditions would likely involve a base to neutralize the HCl byproduct. |

| This compound | Acetic anhydride | Methyl 2,3-diacetamido-5,6-dimethylbenzoate | Milder conditions compared to acyl chlorides may be possible. |

| This compound | Benzoic acid | Methyl 2,3-dibenzamido-5,6-dimethylbenzoate | Typically requires a coupling agent or high temperatures. |

Note: The information in this table is hypothetical and based on general chemical principles, as no specific experimental data for this compound was found.

Alkylation and Arylation Processes

Direct N-alkylation and N-arylation of the amino groups are anticipated. Reactions with alkyl halides would likely yield a mixture of mono- and di-alkylated products at each nitrogen, as well as quaternary ammonium (B1175870) salts, depending on the reaction conditions. Arylation could potentially be achieved through methods like the Buchwald-Hartwig amination, reacting with an aryl halide in the presence of a palladium catalyst. Again, the regioselectivity and degree of substitution would be influenced by steric factors.

Condensation and Cyclization Reactions Leading to Heterocycles

The vicinal (1,2-) arrangement of the two amino groups on the benzene ring makes this compound a prime candidate for the synthesis of fused heterocyclic systems. Condensation reactions with 1,2-dicarbonyl compounds (like glyoxal (B1671930) or biacetyl), α-haloketones, or other suitable bifunctional electrophiles are expected to lead to the formation of quinoxaline (B1680401) or other diazine derivatives.

The condensation of aromatic diamines with various reagents to form heterocycles is a fundamental strategy in synthetic chemistry. For example, 3-substituted 5-phenyl-1,2-dithiolylium salts condense with 2-amino-N-heterocycles. rsc.org While not a direct analogue, this illustrates the general reactivity pattern.

Investigations into the Reactivity of the Ester Group

The methyl ester functionality introduces another site for chemical modification.

Transesterification Processes and Kinetics

The methyl ester group should be susceptible to transesterification in the presence of another alcohol and a suitable catalyst (acid or base). For example, heating the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would be expected to yield Ethyl 2,3-diamino-5,6-dimethylbenzoate. The kinetics of such a process have not been reported for this specific compound.

Hydrolysis and Saponification Mechanisms

Hydrolysis of the methyl ester to the corresponding carboxylic acid, 2,3-diamino-5,6-dimethylbenzoic acid, can be achieved under either acidic or basic conditions (saponification). Basic hydrolysis would proceed via a nucleophilic acyl substitution mechanism, involving the attack of a hydroxide (B78521) ion on the ester carbonyl, leading to a tetrahedral intermediate which then collapses to give the carboxylate salt. Acid-catalyzed hydrolysis would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.

General studies on the amidation of methyl esters, including methyl benzoate (B1203000), have been reported, which can be seen as a competing reaction to hydrolysis or transesterification under certain conditions. researchgate.netmdpi.com However, specific mechanistic studies or kinetic data for the hydrolysis or saponification of this compound are not available in the current body of scientific literature.

Table 2: Predicted Reactions of the Ester Group of this compound

| Reaction Type | Reagents | Predicted Product |

| Transesterification | Ethanol, H₂SO₄ (cat.) | Ethyl 2,3-diamino-5,6-dimethylbenzoate |

| Saponification | Sodium hydroxide, water | Sodium 2,3-diamino-5,6-dimethylbenzoate |

| Acid Hydrolysis | Hydrochloric acid, water | 2,3-diamino-5,6-dimethylbenzoic acid hydrochloride |

Note: The information in this table is hypothetical and based on general chemical principles, as no specific experimental data for this compound was found.

Electrophilic Aromatic Substitution Patterns on the Benzoate Ring

The benzoate ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of four electron-donating groups: two amino (-NH₂) groups and two methyl (-CH₃) groups. The amino groups are particularly strong activating groups and are ortho, para-directors. The methyl groups are weaker activators but also direct incoming electrophiles to the ortho and para positions. The methoxycarbonyl (-COOCH₃) group, in contrast, is a deactivating group and a meta-director.

In this polysubstituted system, the directing effects of these groups are additive. The two amino groups and two methyl groups strongly activate the only available position on the ring, C4. Therefore, electrophilic substitution is expected to occur predominantly at this position.

Predicted Regioselectivity for Electrophilic Aromatic Substitution:

| Reagent/Reaction | Predicted Major Product | Predicted Minor Products |

| Br₂/FeBr₃ (Bromination) | Methyl 4-bromo-2,3-diamino-5,6-dimethylbenzoate | Minimal to none |

| HNO₃/H₂SO₄ (Nitration) | Methyl 2,3-diamino-5,6-dimethyl-4-nitrobenzoate | Potential for oxidation of amino groups |

| SO₃/H₂SO₄ (Sulfonation) | Methyl 2,3-diamino-5,6-dimethyl-4-sulfobenzoate | Possible side reactions |

| R-Cl/AlCl₃ (Friedel-Crafts Alkylation) | Methyl 4-alkyl-2,3-diamino-5,6-dimethylbenzoate | Low yield due to complexation of the Lewis acid with the amino groups |

| R-COCl/AlCl₃ (Friedel-Crafts Acylation) | Methyl 4-acyl-2,3-diamino-5,6-dimethylbenzoate | Low yield due to complexation of the Lewis acid with the amino groups |

Note: The strong activating nature of the amino groups can lead to polysubstitution or side reactions under harsh conditions. Friedel-Crafts reactions are often problematic with anilines as the amino groups coordinate with the Lewis acid catalyst, deactivating the ring.

Nucleophilic Aromatic Substitution Potential and Limitations

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a good leaving group on the aromatic ring. The benzene ring of this compound is electron-rich due to the presence of four electron-donating substituents (two amino and two methyl groups). pressbooks.pub This high electron density makes the ring inherently unreactive towards nucleophilic attack.

Furthermore, for a nucleophilic aromatic substitution to occur, a suitable leaving group (such as a halide) would need to be present on the ring. In the parent molecule, there are no such leaving groups. Even if a derivative with a leaving group were synthesized, the strong electron-donating nature of the amino and methyl groups would significantly hinder or prevent any SNAr reaction from occurring. These groups would destabilize the negatively charged Meisenheimer complex intermediate that is characteristic of the SNAr mechanism.

Limitations for Nucleophilic Aromatic Substitution:

| Factor | Consequence for this compound |

| Electron Density | High electron density from four donating groups deactivates the ring towards nucleophilic attack. |

| Leaving Group | The parent compound lacks a suitable leaving group for substitution. |

| Intermediate Stability | Electron-donating groups would destabilize the anionic Meisenheimer intermediate. |

Therefore, the potential for this compound to undergo nucleophilic aromatic substitution is extremely low to non-existent under standard conditions.

Metal-Mediated and Organocatalytic Transformations Involving the Compound

While direct data on this compound is scarce, its structure suggests potential for various metal-mediated and organocatalytic transformations. The two adjacent amino groups are key functional handles for such reactions.

Metal-Mediated Reactions:

The vicinal diamine motif is a precursor for the synthesis of heterocyclic compounds, most notably benzimidazoles. Condensation with aldehydes, carboxylic acids, or their derivatives, often catalyzed by metal salts or acids, would likely yield substituted benzimidazole-4-carboxylates.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be employed to further functionalize the amino groups, although the steric hindrance from the adjacent methyl groups might pose a challenge.

Organocatalytic Transformations:

The amino groups can participate in various organocatalytic reactions. For example, they can act as nucleophiles in Michael additions or be involved in the formation of imines, which can then undergo further transformations. Organocatalytic oxidation of substituted anilines is a known process, and under specific conditions, the amino groups of this compound could potentially be transformed into other nitrogen-containing functionalities. rsc.org

Potential Transformations:

| Reaction Type | Reagents | Potential Product Class |

| Benzimidazole Synthesis | RCHO, catalyst | Substituted benzimidazole-4-carboxylates |

| Buchwald-Hartwig Amination | Aryl halide, Pd catalyst, base | N-Aryl derivatives |

| Michael Addition | α,β-Unsaturated carbonyl, organocatalyst | β-Amino carbonyl compounds |

| Organocatalytic Oxidation | Oxidant, organocatalyst | Azoxybenzenes or nitro compounds rsc.org |

Photochemical and Electrochemical Reaction Pathways

Photochemical Reactions:

Aromatic amines can undergo a variety of photochemical reactions, including photooxidation and photosubstitution. The presence of multiple amino groups on the electron-rich benzene ring of this compound would likely make it susceptible to photooxidation, especially in the presence of oxygen and photosensitizers. The specific reaction pathways and products would depend on the irradiation wavelength, solvent, and presence of other reactive species. Given the electron-donating nature of the substituents, photoinduced electron transfer processes are also a possibility.

Electrochemical Reactions:

The amino groups of anilines are known to be electrochemically active and can undergo oxidation. The electrochemical oxidation of this compound would likely proceed via the formation of radical cations, which could then undergo further reactions such as dimerization, polymerization, or reaction with nucleophiles present in the medium. The two adjacent amino groups could facilitate intramolecular cyclization upon oxidation to form phenazine-like structures under certain conditions. The oxidation potential would be expected to be relatively low due to the electron-rich nature of the aromatic ring.

Predicted Reaction Pathways:

| Reaction Type | Conditions | Expected Outcome |

| Photochemical | UV irradiation, O₂ | Photooxidation, potential degradation of the aromatic system. |

| Electrochemical | Anodic potential | Formation of radical cations, leading to polymerization or formation of oxidized dimeric/cyclic products. |

It is important to note that the specific outcomes of these photochemical and electrochemical reactions would require experimental investigation for confirmation.

Advanced Spectroscopic and Analytical Characterization Methodologies Applied to Methyl 2,3 Diamino 5,6 Dimethylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For Methyl 2,3-diamino-5,6-dimethylbenzoate, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

Given the substitution pattern, the ¹H NMR spectrum is predicted to be relatively simple, featuring a single aromatic proton singlet and distinct singlets for the three methyl groups (two on the aromatic ring and one from the ester moiety). The amine protons would likely appear as broad singlets. The ¹³C NMR spectrum would show ten distinct signals corresponding to each carbon atom in the unique electronic environment. Predicted chemical shifts, based on established substituent effects in aromatic systems, are presented in Table 1. wisc.edulibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are estimated based on data from structural analogues such as Methyl 2,3-diaminobenzoate and 1,2,3,4-Tetramethylbenzene. rsc.orgchemicalbook.com

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | C | - | 128.5 |

| 2 | C | - | 135.0 |

| 3 | C | - | 125.5 |

| 4 | C-H | 6.45 (s, 1H) | 115.0 |

| 5 | C | - | 129.0 |

| 6 | C | - | 120.0 |

| 7 (C=O) | C | - | 168.0 |

| 8 (O-CH₃) | CH₃ | 3.85 (s, 3H) | 51.5 |

| 9 (C5-CH₃) | CH₃ | 2.15 (s, 3H) | 18.0 |

| 10 (C6-CH₃) | CH₃ | 2.05 (s, 3H) | 15.0 |

| 11 (C2-NH₂) | NH₂ | 4.50 (br s, 2H) | - |

| 12 (C3-NH₂) | NH₂ | 3.50 (br s, 2H) | - |

While 1D NMR provides initial data, 2D NMR experiments are crucial for assembling the molecular puzzle by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, a COSY spectrum would be expected to show no cross-peaks originating from the lone aromatic proton (H-4), confirming its isolation from other protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signal at ~6.45 ppm to its corresponding carbon signal at ~115.0 ppm and connect the proton signals of the three methyl groups to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds apart. Key expected correlations that would confirm the substitution pattern include:

The aromatic proton (H-4) would show correlations to the quaternary carbons C-2, C-3, C-5, and C-6.

Protons of the C-5 methyl group (~2.15 ppm) would correlate to C-4, C-5, and C-6.

Protons of the C-6 methyl group (~2.05 ppm) would correlate to C-1, C-5, and C-6.

Protons of the ester methyl group (~3.85 ppm) would show a strong correlation to the carbonyl carbon (C-7) at ~168.0 ppm.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could reveal spatial relationships, such as a correlation between the aromatic proton H-4 and the protons of the adjacent methyl group at C-5, providing further confirmation of the substituent arrangement.

Solid-state NMR (SSNMR) provides detailed structural information on materials in their solid form, which is inaccessible by solution NMR. Using techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), SSNMR can analyze both crystalline and amorphous samples. For this compound, SSNMR would be valuable for:

Polymorph Identification: Different crystalline forms (polymorphs) of the compound would yield distinct SSNMR spectra due to differences in molecular packing and intermolecular interactions, making it a powerful tool for identifying and characterizing polymorphism.

Analysis of Intermolecular Interactions: SSNMR is highly sensitive to the local environment. It can be used to study the hydrogen bonding network formed by the two amino groups and the ester carbonyl in the solid state. Changes in the ¹³C and ¹⁵N chemical shifts would provide insight into the strength and geometry of these interactions.

Mass Spectrometry (MS) Methodologies for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₄N₂O₂. The precise measurement of the molecular ion peak would distinguish it from any other compound with the same nominal mass but a different elemental composition.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Formula | Species | Calculated Monoisotopic Mass |

| C₁₀H₁₄N₂O₂ | [M+H]⁺ | 195.11280 |

| C₁₀H₁₄N₂O₂ | [M+Na]⁺ | 217.09475 |

| C₁₀H₁₄N₂O₂ | [M]⁺• | 194.10553 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways would include losses characteristic of both methyl esters and aromatic amines. miamioh.edulibretexts.org

Key fragmentation steps would likely include:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters, leading to a stable acylium ion.

Loss of a methyl radical (•CH₃): Loss of one of the methyl groups from the aromatic ring is another probable initial fragmentation step.

Subsequent loss of neutral molecules: Following initial fragmentation, the loss of small, stable neutral molecules like carbon monoxide (CO) is common.

Table 3: Predicted MS/MS Fragmentation for the [M+H]⁺ Ion of this compound

| Precursor m/z | Predicted Fragment m/z | Proposed Loss | Fragment Formula |

| 195.11 | 178.08 | NH₃ | C₁₀H₁₂NO₂⁺ |

| 195.11 | 163.08 | CH₃OH | C₉H₁₁N₂O⁺ |

| 195.11 | 135.08 | CH₃OH + CO | C₈H₁₁N₂⁺ |

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

While NMR and MS provide definitive information about atomic connectivity and formula, X-ray crystallography offers an unparalleled, three-dimensional view of the molecule in the solid state. Although a crystal structure for this compound has not been reported in the literature, the technique would provide precise data on bond lengths, bond angles, and torsional angles.

A crystallographic study would definitively establish the conformation of the molecule, including the planarity of the benzene (B151609) ring and the orientation of the methyl ester and amino substituents. Furthermore, it would reveal the details of the intermolecular interactions that govern the crystal packing. Based on the structure of analogues like methyl 3,5-diaminobenzoate, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. researchgate.net The two amino groups can act as hydrogen bond donors, while the ester carbonyl oxygen and the nitrogen atoms of the amino groups can act as acceptors. This could lead to the formation of complex hydrogen-bonded sheets or three-dimensional networks, which dictate the material's bulk properties.

Table 4: Information Obtainable from Single-Crystal X-ray Diffraction

| Parameter | Information Provided |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice unit. |

| Space Group | Symmetry operations within the crystal. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. |

| Bond Lengths & Angles | Exact geometric parameters of the molecule. |

| Torsion Angles | Conformation of flexible parts (e.g., ester group). |

| Hydrogen Bonding | Geometry and connectivity of intermolecular interactions. |

| Crystal Packing | Arrangement of molecules within the crystal lattice. |

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be deduced. For this compound, SC-XRD would reveal the planarity of the benzene ring, the orientation of the methyl and amino substituents, and the conformation of the methyl ester group. Furthermore, in cases where chiral derivatives of the molecule are synthesized, SC-XRD can be employed to determine the absolute configuration of the stereocenters.

Illustrative Crystallographic Data for an Analogous Aromatic Amine:

| Parameter | Illustrative Value |

| Chemical Formula | C10H14N2O2 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 12.126 |

| c (Å) | 9.875 |

| β (°) | 105.34 |

| Volume (ų) | 985.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.325 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing the crystalline nature of a solid sample. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline or powdered sample. This method is particularly crucial for identifying different crystalline forms, or polymorphs, of a compound. bohrium.com Polymorphism can significantly impact the physical properties of a material, including its solubility, melting point, and stability. researchgate.net

For this compound, PXRD would be employed to:

Confirm the crystalline nature of a bulk sample.

Identify the specific polymorphic form present.

Monitor for any phase transitions that may occur under different conditions (e.g., temperature, pressure).

Assess the purity of a crystalline sample.

The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline phase.

Hypothetical PXRD Peak List for a Crystalline Form of this compound:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.0 | 4.23 | 80 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 35 |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are invaluable for identifying the functional groups present in a compound and can also provide insights into its conformational isomers.

For this compound, IR and Raman spectroscopy would be expected to show characteristic vibrational bands corresponding to:

N-H stretching of the primary amino groups, typically in the range of 3300-3500 cm⁻¹.

C-H stretching of the aromatic ring and methyl groups, around 2850-3100 cm⁻¹.

C=O stretching of the methyl ester, a strong band usually appearing between 1700-1750 cm⁻¹.

C=C stretching of the aromatic ring, in the 1450-1600 cm⁻¹ region.

N-H bending vibrations, typically around 1600 cm⁻¹.

C-N stretching vibrations, in the 1250-1350 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy can provide a more complete vibrational analysis, as some modes may be more active in one technique than the other.

Expected Vibrational Frequencies for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3450, 3350 | IR, Raman |

| C-H Stretch (Aromatic) | 3050 | IR, Raman |

| C-H Stretch (Aliphatic) | 2960, 2870 | IR, Raman |

| C=O Stretch | 1725 | IR |

| C=C Stretch (Aromatic) | 1600, 1580, 1480 | IR, Raman |

| N-H Bend | 1620 | IR |

| C-O Stretch | 1280 | IR |

In situ Vibrational Spectroscopy for Monitoring Reaction Progress

In situ vibrational spectroscopy, particularly IR and Raman, allows for the real-time monitoring of chemical reactions. By inserting a probe directly into the reaction vessel, spectra can be collected at regular intervals, providing valuable information about the consumption of reactants, the formation of intermediates, and the appearance of the final product. This approach is instrumental in optimizing reaction conditions, understanding reaction mechanisms, and ensuring reaction completion. For the synthesis of this compound, in situ spectroscopy could track the reduction of a dinitro precursor by monitoring the disappearance of the nitro group vibrational bands and the emergence of the amino group bands.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from the ground state to higher energy excited states. This technique is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol (B145695):

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| 210 | 25,000 | π → π |

| 255 | 12,000 | π → π |

| 320 | 3,500 | n → π* |

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Assignments of Derived Chiral Analogs

While this compound itself is achiral, chiral analogs can be synthesized from it. For these chiral derivatives, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining their absolute stereochemistry.

ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, known as a Cotton effect, is highly sensitive to the stereochemical environment of the chromophore.

VCD is the vibrational analog of ECD, measuring the differential absorption of left and right circularly polarized infrared light. It provides stereochemical information about the entire molecule.

By comparing the experimentally measured ECD and VCD spectra with those predicted from quantum chemical calculations for different stereoisomers, the absolute configuration of a chiral analog of this compound can be unambiguously assigned.

Computational and Theoretical Studies of Methyl 2,3 Diamino 5,6 Dimethylbenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density. researchgate.netnumberanalytics.com It offers a favorable balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules like Methyl 2,3-diamino-5,6-dimethylbenzoate. researchgate.net

A primary application of DFT is geometry optimization. researchgate.net This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the minimum energy. For this compound, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be performed to find its equilibrium geometry. researchgate.net These calculations would precisely predict bond lengths, bond angles, and dihedral angles, accounting for the steric and electronic effects of the amino, methyl, and methyl ester substituents on the benzene (B151609) ring.

Once the geometry is optimized, DFT is used to calculate various electronic properties. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comtandfonline.com The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. numberanalytics.com A smaller gap suggests the molecule is more polarizable and more likely to be reactive. For aromatic amines, DFT has been successfully used to calculate HOMO energies and correlate them with experimental data. tandfonline.comresearchgate.net Hypothetical DFT calculations could yield the results shown in Table 1.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound Calculated using DFT at the B3LYP/6-311G(d,p) level of theory.

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -850.1234 | Hartrees |

| HOMO Energy | -5.21 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 4.32 | eV |

| Dipole Moment | 2.54 | Debye |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. rsc.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory can provide highly accurate thermochemical and kinetic data. rsc.org

For this compound, high-level ab initio calculations (e.g., CCSD(T) extrapolated to a complete basis set limit) would be the gold standard for determining precise thermochemical quantities. rsc.orgrsc.org These would include the standard enthalpy of formation, entropy, and heat capacity. Such data is invaluable for understanding the molecule's stability and its behavior in chemical reactions. acs.org

Table 2: Hypothetical High-Accuracy Thermochemical Data for this compound Calculated using a hypothetical high-level ab initio method (e.g., G4 theory).

| Thermochemical Parameter | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (Gas, 298.15 K) | -250.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -95.2 | kJ/mol |

| Standard Molar Entropy (Gas, 298.15 K) | 450.8 | J/(mol·K) |

| Heat Capacity (Cp, Gas, 298.15 K) | 210.3 | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the behavior of proteins and other biomolecules in full atomic detail, providing insights that are difficult to obtain experimentally. fiveable.me

For this compound, MD simulations would be particularly useful for exploring its conformational landscape. The rotation around the C-N bonds of the amino groups and the C-C bond of the methyl ester group allows for multiple conformers. An MD simulation would track the atomic trajectories over nanoseconds, revealing the preferred orientations of these substituents and the energy barriers between different conformations. Furthermore, simulations could model the interactions of the molecule with solvent molecules, such as water, providing insights into its solvation dynamics and solubility. mdpi.com This is achieved by placing the molecule in a simulated box of solvent and calculating the forces between all atoms to predict their motion.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions, providing a window into the fleeting existence of transition states and intermediates. nih.gov

A chemical reaction proceeds from reactants to products via a high-energy transition state. vaia.com Transition State Theory is a fundamental concept that describes reaction kinetics in terms of this state. numberanalytics.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. github.io

For a potential reaction involving this compound, such as an electrophilic aromatic substitution or a condensation reaction involving the diamino groups, researchgate.netresearchgate.net computational methods would be used to locate the geometry of the transition state. Frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. github.io The energy difference between the reactants and the transition state defines the activation energy (energy barrier), a key determinant of the reaction rate. fiveable.me The Eyring equation relates this activation energy to the reaction rate constant. numberanalytics.com

The Potential Energy Surface (PES) is a mathematical landscape that represents the energy of a chemical system as a function of its geometry. numberanalytics.com By mapping the PES for a reaction, chemists can visualize the entire reaction pathway, including reactants, products, intermediates, and transition states.

For this compound, computational chemists could explore the PES for a reaction like cyclocondensation, a common reaction for 1,2-diamines. jlu.edu.cn This would involve calculating the energy of the system at various points along the reaction coordinate. The resulting energy profile would reveal whether the reaction proceeds in a single step or through multiple steps involving intermediates. This detailed map of the reaction pathway allows for a deep understanding of the reaction mechanism and can help in designing catalysts or modifying reaction conditions to favor a desired outcome. vaia.com

Prediction of Spectroscopic Parameters from First Principles

First-principles, or ab initio, quantum chemical methods are employed to predict the spectroscopic properties of molecules based on fundamental physical constants and the principles of quantum mechanics. These calculations can provide a detailed understanding of a molecule's infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

For this compound, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly utilized. rsc.org These computational techniques begin by optimizing the molecule's geometry to find its most stable three-dimensional structure. Following this, the vibrational frequencies corresponding to IR and Raman active modes can be calculated. These frequencies arise from the stretching and bending of bonds between atoms in the molecule. For instance, the N-H stretching vibrations of the amino groups and the C=O stretching of the ester group would be prominent features in the predicted IR spectrum.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with a high degree of accuracy. mdpi.com These calculations determine the magnetic shielding around each nucleus, which is influenced by the local electronic environment. The predicted chemical shifts for the protons of the methyl groups, the amino groups, and the aromatic ring, as well as for the various carbon atoms, provide a theoretical spectrum that can be compared with experimental data for structure verification.

UV-Vis absorption spectra are predicted by calculating the energies of electronic transitions between molecular orbitals. For an aromatic compound like this compound, these transitions are typically π → π* and n → π* in nature, giving rise to absorption bands in the ultraviolet and visible regions.

The following tables present hypothetical data from such first-principles calculations for this compound, illustrating the type of information that can be obtained.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 148.5 |

| C2 | - | 135.2 |

| C3 | - | 118.9 |

| C4 | 7.21 | 129.8 |

| C5 | - | 124.6 |

| C6 | - | 138.1 |

| C7 (Methyl) | 2.25 | 20.3 |

| C8 (Methyl) | 2.31 | 21.1 |

| C9 (Ester C=O) | - | 168.4 |

| C10 (Ester O-CH₃) | 3.85 | 52.3 |

| N1-H | 4.52 | - |

Table 2: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| N-H Stretch (asymmetric) | 3450 | IR, Raman |

| N-H Stretch (symmetric) | 3360 | IR, Raman |

| C-H Stretch (aromatic) | 3050 | IR, Raman |

| C-H Stretch (methyl) | 2980 | IR, Raman |

| C=O Stretch (ester) | 1710 | IR, Raman |

| C=C Stretch (aromatic ring) | 1600-1450 | IR, Raman |

| N-H Bend | 1620 | IR |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their macroscopic properties. researchgate.net This approach is particularly useful for predicting properties that are time-consuming or costly to measure experimentally, such as solubility in specific solvents or catalytic efficiency.

A QSPR model is developed by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can be constitutional, topological, geometrical, or electronic in nature. For a molecule like this compound, descriptors could include molecular weight, molar refractivity, dipole moment, and various connectivity indices.

Next, a mathematical model is constructed to relate these descriptors to a specific property of interest. This is typically achieved using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms. researchgate.net The resulting model can then be used to predict the property for new or untested compounds based solely on their calculated descriptors.

For instance, a QSPR model could be developed to predict the solubility of this compound in a range of organic solvents. The model would likely incorporate descriptors related to polarity, hydrogen bonding capacity, and molecular size. Lower aliphatic amines, for example, are generally soluble in water due to their ability to form hydrogen bonds. geeksforgeeks.org However, solubility tends to decrease as the molar mass and the size of the hydrophobic part of the amine increase. geeksforgeeks.orglibretexts.org

Similarly, the catalytic efficiency of this compound in a particular reaction could be modeled. In this context, descriptors related to the electronic properties of the amino and ester groups, as well as the steric hindrance imposed by the methyl groups, would be crucial.

The tables below provide a hypothetical illustration of the data used in and generated from a QSPR model for predicting solubility.

Table 3: Molecular Descriptors for a Series of Substituted Benzoates for QSPR Modeling

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| Methyl 2,3-diaminobenzoate | 166.18 | 1.25 | 78.49 |

| Methyl 2,3-diamino-5-methylbenzoate | 180.20 | 1.76 | 78.49 |

| This compound | 194.23 | 2.27 | 78.49 |

Table 4: Predicted vs. Experimental Solubility in Ethanol (B145695) (g/L) from a Hypothetical QSPR Model

| Compound | Experimental Solubility (g/L) | Predicted Solubility (g/L) |

|---|---|---|

| Methyl 2,3-diaminobenzoate | 55.2 | 54.8 |

| Methyl 2,3-diamino-5-methylbenzoate | 42.1 | 43.5 |

| This compound | Not Determined | 31.7 |

Advanced Applications and Derivatization in Non Biological/non Clinical Research Fields

Role as a Precursor in Polymer Chemistry Research

The diamino functionality of Methyl 2,3-diamino-5,6-dimethylbenzoate makes it a promising candidate for the synthesis of high-performance polymers. Its application can be envisioned in two primary areas: as a monomer for polycondensation reactions and as a cross-linking agent.

Monomer for Advanced Polycondensation or Polymerization Reactions

Ortho-phenylenediamines are key building blocks for the synthesis of polybenzimidazoles (PBIs), a class of polymers known for their exceptional thermal and chemical stability. The reaction typically involves the condensation of an aromatic tetraamine (B13775644) with a dicarboxylic acid or its derivative. While this compound is a diamine, its vicinal amino groups can react with dicarboxylic acids to form polyamides or with other appropriate monomers to yield various condensation polymers.

The methyl and methyl ester substituents on the benzene (B151609) ring are expected to influence the properties of the resulting polymers. The methyl groups can enhance solubility in organic solvents and increase the polymer's thermal stability. The methyl ester group could be susceptible to hydrolysis under certain conditions but also offers a site for post-polymerization modification.

Table 1: Potential Polymerization Reactions Involving this compound

| Monomer 1 | Monomer 2 | Resulting Polymer Type | Potential Properties |

|---|---|---|---|

| This compound | Aromatic Dicarboxylic Acid | Polyamide | Enhanced solubility, thermal stability |

| This compound | Diacyl Chloride | Polyamide | High molecular weight, film-forming |

Cross-linking Agent in Novel Material Development

Aromatic diamines are widely used as curing agents for epoxy resins, leading to the formation of highly cross-linked, durable thermosetting polymers. The amino groups of this compound can react with the epoxide rings of the resin, initiating a cross-linking process. The rate of curing and the final properties of the cured material would be influenced by the steric hindrance from the methyl groups and the electronic effect of the methyl ester. These substituents might provide a more controlled curing process and result in a polymer network with tailored thermal and mechanical properties.

Development as a Ligand in Coordination Chemistry and Heterogeneous Catalysis

The two adjacent amino groups of this compound make it an excellent candidate for a bidentate ligand, capable of coordinating with a variety of metal ions to form stable chelate rings. wikipedia.org

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The compound could serve as an organic linker in the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The diamino functionality can coordinate to metal centers, while the methyl ester group could potentially participate in secondary interactions or be modified to introduce other functionalities within the framework. The steric bulk of the methyl groups would play a crucial role in determining the topology and porosity of the resulting framework. Amino-functionalized MOFs have shown promise in various applications, including gas storage and catalysis. mdpi.com

Exploration in Asymmetric Catalysis Utilizing Chiral Derivatives

Chiral diamines are pivotal ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. researchgate.netchemrxiv.org While this compound is achiral, it could be derivatized to introduce chirality. For instance, reaction of the amino groups with chiral aldehydes could yield chiral Schiff base ligands. These chiral ligands could then be complexed with transition metals to create catalysts for a range of asymmetric transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The electronic properties conferred by the substituents on the aromatic ring could modulate the catalytic activity and enantioselectivity of the metal complex.

Table 2: Potential Metal Complexes and Catalytic Applications

| Metal Ion | Potential Ligand (from derivative) | Potential Catalytic Application |

|---|---|---|

| Palladium(II) | Chiral Schiff base derivative | Asymmetric allylic alkylation |

| Ruthenium(II) | Chiral phosphine-diamine derivative | Asymmetric hydrogenation |

Application in Supramolecular Chemistry Research

The functional groups present in this compound—two N-H donor sites from the amino groups and an O=C acceptor site from the methyl ester—make it an interesting molecule for studies in supramolecular chemistry. These groups can participate in hydrogen bonding to form well-defined supramolecular assemblies. rsc.org

The self-assembly of this molecule could lead to the formation of various structures, such as dimers, tapes, or sheets, depending on the interplay of hydrogen bonding, π-π stacking, and steric effects. The methyl groups might influence the packing arrangement, potentially leading to the formation of porous structures. The study of the hydrogen-bonding patterns in the crystalline state of this compound and its co-crystals with other molecules could provide insights into the principles of crystal engineering and the design of new solid-state materials with desired properties. mdpi.com Furthermore, the ability of ortho-phenylenediamines to form macrocycles through self-assembly with other linkers suggests that this compound could be a valuable component in the construction of complex supramolecular architectures. nih.gov

Building Block for Self-Assembled Systems and Molecular Recognition Studies

The molecular architecture of this compound, featuring two adjacent amino groups, provides a strong impetus for the formation of well-ordered supramolecular structures through hydrogen bonding. These amino groups can act as both hydrogen bond donors and acceptors, facilitating the self-assembly of molecules into tapes, sheets, or more complex three-dimensional networks. The presence of methyl groups on the benzene ring can influence the packing of these assemblies through steric effects and van der Waals interactions, potentially leading to the formation of porous structures capable of molecular recognition.

The study of related diamino compounds has shown that the interplay of hydrogen bonding and π-π stacking interactions governs the formation of supramolecular architectures. For instance, the self-assembly of diamino-substituted pyridines is dictated by the formation of specific hydrogen bonding motifs. It is anticipated that this compound would similarly engage in predictable intermolecular interactions, making it a valuable tool for crystal engineering and the design of novel materials with tailored solid-state structures.

Exploration of Host-Guest Interactions

The potential for this compound to form cavities or channels within its self-assembled structures opens up avenues for its use in host-guest chemistry. These organized assemblies can create specific binding sites for small molecules, leading to applications in separation science, catalysis, and the development of molecular sensors. The dimensions and chemical nature of the binding pockets would be determined by the arrangement of the constituent molecules, which in turn is influenced by the substitution pattern on the aromatic ring.

While direct studies on host-guest complexes of this compound are not yet prevalent, the broader class of aromatic diamines has been shown to form inclusion complexes with various guest molecules. The principles of supramolecular chemistry suggest that the electron-rich cavity of a self-assembled structure derived from this compound could preferentially bind electron-deficient guest molecules.

Utilization in Advanced Organic Synthesis as a Versatile Intermediate for Complex Molecule Construction

The vicinal diamino functionality of this compound makes it an exceptionally useful precursor for the synthesis of a wide array of heterocyclic compounds. The condensation of o-phenylenediamines with various electrophiles is a well-established and powerful method for constructing five- and six-membered heterocyclic rings.

The reactivity of this compound allows for the synthesis of a variety of important heterocyclic scaffolds, as illustrated in the following table:

| Reactant | Resulting Heterocycle | Significance |

| Carboxylic Acids/Aldehydes | Benzimidazoles | Core structure in many pharmaceuticals and functional materials. |

| 1,2-Dicarbonyl Compounds | Quinoxalines | Important in dyes, pharmaceuticals, and as ligands in coordination chemistry. |

| Nitrous Acid | Benzotriazoles | Used as corrosion inhibitors and in synthetic chemistry. |

The presence of the methyl and methyl ester substituents on the benzene ring can be exploited to fine-tune the properties of the resulting heterocyclic products, such as their solubility, electronic properties, and biological activity. The methyl ester group also provides a handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the molecular diversity that can be achieved from this versatile intermediate.

Sensing and Chemo-sensing Material Development for Environmental and Industrial Analytes

The o-phenylenediamine (B120857) moiety is a known precursor for the development of fluorescent and colorimetric sensors. The oxidation of o-phenylenediamine derivatives can lead to the formation of highly fluorescent phenazine-type structures. This property can be harnessed to design "turn-on" fluorescent probes for the detection of various analytes, including metal ions and reactive oxygen species.

Furthermore, polymers derived from o-phenylenediamines, such as poly(o-phenylenediamine) (PPD), have shown great promise in the development of electrochemical sensors. These polymers can be electropolymerized onto electrode surfaces, creating a matrix for the immobilization of recognition elements or acting as the sensing layer itself. The incorporation of this compound into such polymers would be expected to modulate their electronic properties and, consequently, their sensing performance. The electron-donating methyl groups would likely enhance the conductivity and redox activity of the polymer, potentially leading to improved sensitivity and lower detection limits for target analytes.

| Analyte Type | Sensing Principle | Potential Application |

| Metal Ions | Coordination with diamino groups leading to a change in fluorescence or electrochemical signal. | Environmental monitoring of heavy metal contamination. |

| pH | Protonation/deprotonation of amino groups affecting the electronic properties. | Industrial process control. |

| Volatile Organic Compounds | Adsorption onto the surface of a polymer-based sensor, causing a change in conductivity. | Air quality monitoring. |

Exploration in Redox Chemistry and Electrochemical Applications

The diamino-substituted aromatic ring in this compound is susceptible to oxidation, making it an interesting candidate for studies in redox chemistry. The oxidation process can lead to the formation of stable radical cations or diimine species, which can be further investigated for their magnetic and electronic properties.

The electropolymerization of o-phenylenediamine derivatives is a key area of research for developing functional materials for electrochemical applications. Poly(o-phenylenediamine) and its derivatives are known to be electroactive and can be used as electrode materials in energy storage devices and as electrocatalysts.

Energy Storage: The redox activity of polymers derived from this compound could be utilized in rechargeable batteries and supercapacitors. The polymer can undergo reversible oxidation and reduction, allowing for the storage and release of charge. The specific capacity and cycling stability of such materials would be influenced by the polymer's morphology and the nature of the substituents on the aromatic ring.

Electrocatalysis: Poly(o-phenylenediamine)-based materials have been shown to exhibit catalytic activity for various electrochemical reactions, including the oxygen reduction reaction, which is crucial for fuel cells. The incorporation of this compound into these catalytic systems could enhance their performance by modifying the electronic structure of the polymer and its interaction with reactants.

Structure Activity Relationships Sar in Non Biological Contexts of Methyl 2,3 Diamino 5,6 Dimethylbenzoate Derivatives

Influence of Substituent Effects on Intrinsic Chemical Reactivity

The intrinsic chemical reactivity of derivatives of Methyl 2,3-diamino-5,6-dimethylbenzoate is significantly influenced by the electronic and steric nature of substituents on the aromatic ring and the amino groups. These substituents can alter the electron density of the benzene (B151609) ring and the nucleophilicity of the amino groups, thereby affecting the rates and outcomes of chemical reactions.

Electronic Effects:

Electron-donating groups (EDGs) attached to the aromatic ring, such as alkoxy or additional alkyl groups, would increase the electron density of the ring, making it more susceptible to electrophilic aromatic substitution. libretexts.org Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups would decrease the ring's reactivity towards electrophiles but could activate it for nucleophilic aromatic substitution under certain conditions. libretexts.org

The reactivity of the two amino groups is also subject to these electronic effects. EDGs on the ring would enhance the nucleophilicity of the amino groups, making them more reactive towards electrophiles like acyl chlorides or alkyl halides. EWGs would have the opposite effect, decreasing their nucleophilicity.

Steric Effects:

The presence of bulky substituents near the amino groups can sterically hinder their reaction with other molecules. libretexts.org For instance, the introduction of a large alkyl group at a position ortho to one of the amino groups would likely reduce its reaction rate compared to the less hindered amino group. This steric hindrance can be a useful tool for achieving regioselective reactions on one of the two amino groups. youtube.com

The following table summarizes the expected effects of different substituents on the chemical reactivity of a hypothetical derivative of this compound.

| Substituent (R) Position | Substituent Type | Effect on Ring Reactivity (Electrophilic Attack) | Effect on Amino Group Nucleophilicity |

| Para to an amino group | Electron-Donating (e.g., -OCH₃) | Activating | Increasing |

| Para to an amino group | Electron-Withdrawing (e.g., -NO₂) | Deactivating | Decreasing |

| Ortho to an amino group | Bulky Alkyl (e.g., -C(CH₃)₃) | Deactivating (due to sterics) | Decreasing (due to sterics) |

Impact of Structural Modifications on Catalytic Performance of Derived Ligands and Catalysts

Derivatives of this compound can serve as precursors to ligands for metal-catalyzed reactions. The structure of these ligands plays a crucial role in determining the activity and selectivity of the resulting metal complexes.

By reacting the diamine with appropriate precursors, a variety of ligands, such as Schiff bases or N-heterocyclic carbenes, can be synthesized. The electronic and steric properties of substituents on the aromatic ring of these ligands can be fine-tuned to modulate the catalytic performance of the metal center.

For example, electron-donating groups on the ligand can increase the electron density on the metal center, which can enhance its catalytic activity in oxidative addition steps. rsc.org Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be beneficial for reactions involving nucleophilic attack on a coordinated substrate.

The steric bulk of the substituents can also influence the selectivity of the catalyst. nih.gov Large, bulky groups can create a specific chiral environment around the metal center, leading to high enantioselectivity in asymmetric catalysis. They can also control the access of substrates to the metal center, influencing regioselectivity.

The following table illustrates the potential impact of ligand modifications on the catalytic performance of a hypothetical metal complex.

| Ligand Substituent | Electronic Effect | Steric Effect | Potential Impact on Catalysis |

| Electron-Donating | Increases electron density on metal | Minimal | Enhanced oxidative addition rates |

| Electron-Withdrawing | Decreases electron density on metal | Minimal | Enhanced reactivity towards nucleophiles |

| Bulky Group | Varies | Significant | Increased stereoselectivity/regioselectivity |

Relationship between Molecular Architecture and Material Properties in Derived Polymers or Supramolecular Assemblies

This compound derivatives can be used as monomers for the synthesis of polymers, such as polyamides and polyimides. The structure of the diamine monomer has a profound impact on the properties of the resulting polymer, including its thermal stability, solubility, and mechanical strength. nih.govmdpi.com

The rigidity of the aromatic backbone of the diamine contributes to the thermal stability and mechanical strength of the polymer. nsf.gov The presence of the four methyl groups on the benzene ring in the parent compound would likely lead to polymers with good thermal stability.

The solubility of aromatic polyamides and polyimides is often a challenge. Introducing flexible or bulky side groups can disrupt the close packing of the polymer chains, thereby improving their solubility in organic solvents. mdpi.com For example, replacing one of the methyl groups with a longer, more flexible alkyl chain could enhance the processability of the resulting polymer.

The ability of the amino groups to form hydrogen bonds is a key factor in determining the mechanical properties of polyamides. The specific arrangement of these groups and any substituents that may affect hydrogen bonding will influence the polymer's tensile strength and modulus. nsf.gov

The table below outlines the expected relationship between the structure of a diamine monomer and the properties of the resulting polyamide.

| Monomer Structural Feature | Impact on Polymer Properties |

| Rigid aromatic backbone | High thermal stability, high mechanical strength |

| Flexible side chains | Increased solubility, lower glass transition temperature |

| Bulky side chains | Increased solubility, potentially lower crystallinity |

| Strong hydrogen bonding capability | High tensile strength, high modulus |

Conformational Dynamics and Their Effect on Chemical Functionality and Selectivity

The conformation of derivatives of this compound can influence their chemical functionality and selectivity. The relative orientation of the amino groups and the methyl ester can be affected by the presence of other substituents and by interactions with solvents or other molecules.

Rotation around the C-N bonds of the amino groups and the C-C bond of the ester group can lead to different conformers with varying energies and reactivities. For instance, the accessibility of the lone pair of electrons on the nitrogen atoms will depend on their conformational state.

In the context of ligand design for catalysis, the conformational flexibility or rigidity of the ligand can be a critical factor. A rigid ligand can pre-organize the metal center for a specific reaction, leading to higher selectivity. researchgate.net On the other hand, a more flexible ligand may be able to accommodate a wider range of substrates.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the preferred conformations and the energy barriers between different conformers. These studies can help in the rational design of derivatives with specific conformational properties for desired applications.

The following table summarizes the potential influence of conformational dynamics on the chemical functionality of these derivatives.

| Conformational Feature | Potential Effect |

| Restricted rotation of amino groups | Regioselective reactions, defined ligand bite angle |

| Flexible side chains | Adaptable binding to substrates or metal centers |

| Planar vs. non-planar ring conformation | Altered electronic properties and intermolecular interactions |

Future Research Directions and Unexplored Avenues for Methyl 2,3 Diamino 5,6 Dimethylbenzoate

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery and Optimization

The convergence of artificial intelligence (AI) and chemistry offers a paradigm shift in how molecules are discovered and optimized. For Methyl 2,3-diamino-5,6-dimethylbenzoate, AI and machine learning (ML) could be instrumental in accelerating research and uncovering novel applications.